

Application Notes and Protocols for 5-Iodo-2-thiophenecarboxaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Iodo-2-thiophenecarboxaldehyde

Cat. No.: B1304914

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Introduction

5-Iodo-2-thiophenecarboxaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiophene scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to mimic a phenyl ring while offering unique physicochemical properties. The presence of an iodine atom at the 5-position and an aldehyde group at the 2-position provides two orthogonal reactive sites for molecular elaboration. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. These characteristics make **5-Iodo-2-thiophenecarboxaldehyde** an attractive starting material for the synthesis of novel bioactive compounds targeting a range of therapeutic areas.

Key Applications in Drug Discovery

Derivatives of **5-Iodo-2-thiophenecarboxaldehyde** are being explored for various therapeutic applications, primarily leveraging the versatility of the thiophene core and the ability to

introduce diverse substituents at the 5-position.

- **Anticancer Agents:** Thiophene-containing molecules have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis. The ability to synthesize a library of 5-aryl or 5-heteroaryl thiophene derivatives through Suzuki coupling with **5-Iodo-2-thiophenecarboxaldehyde** allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer compounds.
- **Antiviral Compounds:** The thiophene nucleus is present in several antiviral agents. The functional handles on **5-Iodo-2-thiophenecarboxaldehyde** enable the synthesis of complex molecules that can interfere with viral replication or entry processes.
- **Kinase Inhibitors:** Many kinase inhibitors incorporate a heterocyclic scaffold to interact with the ATP-binding site of the enzyme. The 5-substituted thiophene motif can be effectively utilized to design inhibitors of various kinases implicated in diseases such as cancer and inflammation.

Data Presentation: Representative Biological Activities of Substituted Thiophene Derivatives

While specific quantitative data for compounds directly synthesized from **5-Iodo-2-thiophenecarboxaldehyde** is not extensively available in the public domain, the following table summarizes the biological activities of structurally related 5-substituted thiophene-2-carboxaldehyde and thiophene-2-carboxamide derivatives to illustrate the potential of this scaffold.

Compound Class	Target/Assay	Representative Activity (IC50/EC50)	Reference
5-Aryl-thiophene-2-carboxamides	Anticancer (HepG2 cell line)	IC50 = 4.37 μ M	
2-Amino-3-arylsulfonylthiophenes	Anti-HIV-1	EC50 = 3.8 μ g/mL	[1]
4-Arylthiophene-2-carbaldehydes	Antibacterial (P. aeruginosa)	IC50 = 29.7 μ g/mL	[2]
Thieno[2,3-d]pyrimidines	FLT3 Kinase Inhibition	IC50 = 32.4 μ M	[3]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations utilizing **5-Iodo-2-thiophenecarboxaldehyde** as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-thiophenecarboxaldehydes

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Iodo-2-thiophenecarboxaldehyde** with an arylboronic acid.

Materials:

- **5-Iodo-2-thiophenecarboxaldehyde**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Triphenylphosphine (PPh_3) (8 mol%)
- Potassium carbonate (K_2CO_3) (2 equivalents)

- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask, add **5-Iodo-2-thiophenecarboxaldehyde** (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
- Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-thiophenecarboxaldehyde.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-thiophenecarboxaldehydes

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of **5-Iodo-2-thiophenecarboxaldehyde** with a terminal alkyne.

Materials:

- **5-Iodo-2-thiophenecarboxaldehyde**
- Terminal alkyne (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) chloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (3 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add **5-Iodo-2-thiophenecarboxaldehyde** (1 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
- Add anhydrous THF (10 mL) and triethylamine (2 mL).
- Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

- Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.
- After completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-alkynyl-2-thiophenecarboxaldehyde.

Protocol 3: Knoevenagel Condensation for the Synthesis of 5-Iodo-2-thienylidene Derivatives

This protocol describes the base-catalyzed Knoevenagel condensation of **5-Iodo-2-thiophenecarboxaldehyde** with an active methylene compound.

Materials:

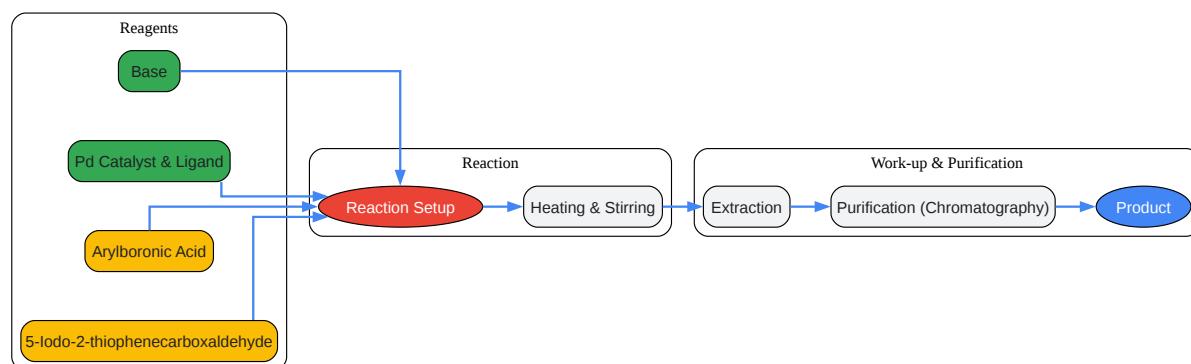
- **5-Iodo-2-thiophenecarboxaldehyde**
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)
- Piperidine (catalytic amount)
- Ethanol
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask, dissolve **5-Iodo-2-thiophenecarboxaldehyde** (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).
- Add a catalytic amount of piperidine (2-3 drops).

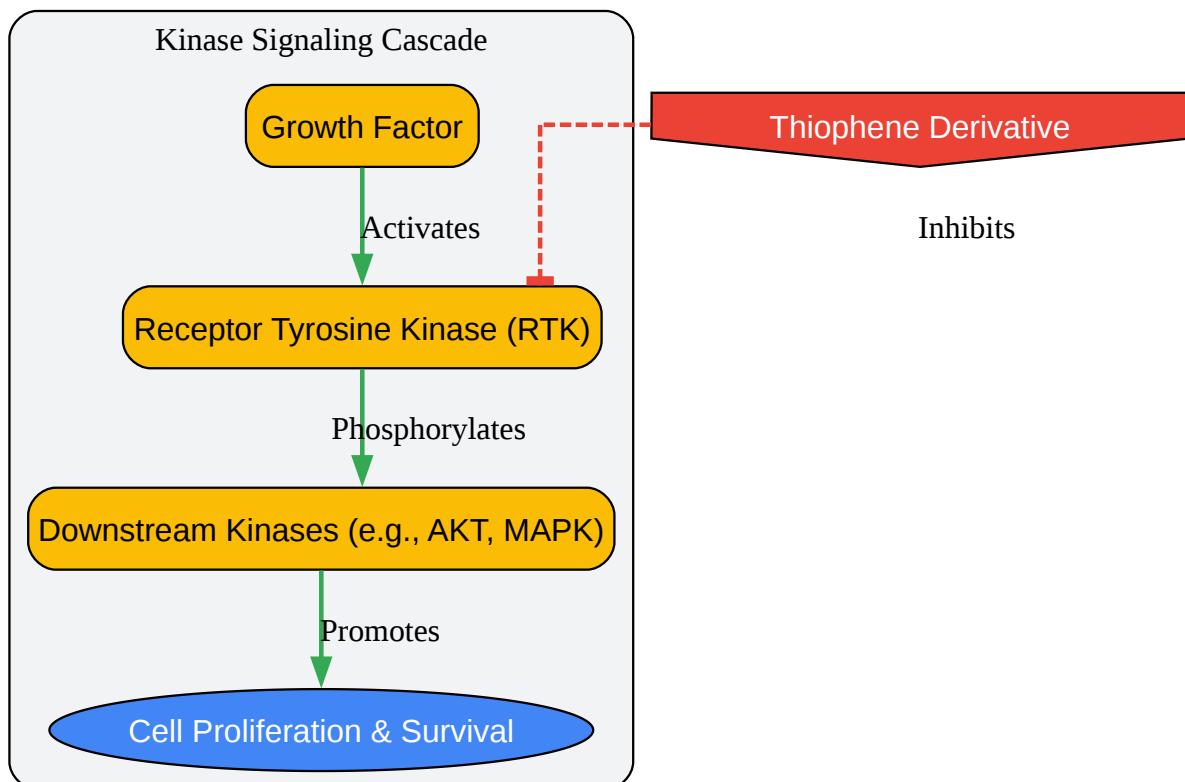
- Stir the reaction mixture at room temperature for 4-8 hours, monitoring for the formation of a precipitate.
- If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the product.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- To the residue, add cold water (20 mL) and acidify with 1 M HCl to induce precipitation.
- Filter the solid, wash with water, and dry to yield the desired 5-iodo-2-thienylidene derivative.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Mandatory Visualizations



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Caption: Workflow for Suzuki-Miyaura Coupling.



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Caption: Inhibition of Kinase Signaling Pathway.

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